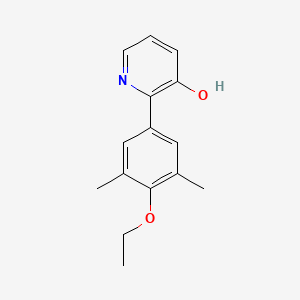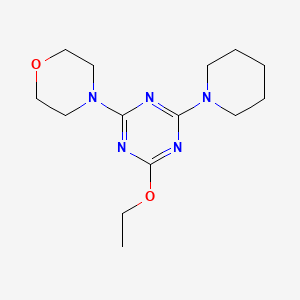
2-Ethoxy-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Ethoxy-6-piperidino-1,3,5-triazin-2-yl)morpholine is a chemical compound belonging to the class of 1,3,5-triazine derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The use of microwave irradiation has been reported to enhance the reaction efficiency and yield, making it a viable option for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Ethoxy-6-piperidino-1,3,5-triazin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the triazine ring or other functional groups.
Substitution: Nucleophilic substitution reactions are common, where different nucleophiles can replace the existing groups on the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a variety of substituted triazine compounds .
Wissenschaftliche Forschungsanwendungen
4-(4-Ethoxy-6-piperidino-1,3,5-triazin-2-yl)morpholine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a monoamine oxidase inhibitor, which could have implications in treating neurological disorders.
Materials Science: The compound is used in the synthesis of polymers and materials with unique properties, such as enhanced thermal stability and reactivity.
Industrial Chemistry: It is employed in the production of various industrial chemicals and materials, including flame retardants and reactive dyes.
Wirkmechanismus
The mechanism of action of 4-(4-ethoxy-6-piperidino-1,3,5-triazin-2-yl)morpholine involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters like serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially alleviating symptoms of depression and other neurological conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dimethoxy-1,3,5-triazine derivatives: These compounds share a similar triazine core but differ in their substituents, leading to variations in their chemical properties and applications.
4,6-Dipiperidino-1,3,5-triazine derivatives: These compounds have piperidino groups at the 4 and 6 positions, similar to 4-(4-ethoxy-6-piperidino-1,3,5-triazin-2-yl)morpholine, but lack the ethoxy and morpholine groups.
Uniqueness
The presence of the ethoxy and morpholine groups, in addition to the piperidino group, makes it a versatile compound for various research and industrial purposes .
Eigenschaften
Molekularformel |
C14H23N5O2 |
|---|---|
Molekulargewicht |
293.36 g/mol |
IUPAC-Name |
4-(4-ethoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)morpholine |
InChI |
InChI=1S/C14H23N5O2/c1-2-21-14-16-12(18-6-4-3-5-7-18)15-13(17-14)19-8-10-20-11-9-19/h2-11H2,1H3 |
InChI-Schlüssel |
XIQUBFCGFJGVHI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC(=NC(=N1)N2CCOCC2)N3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


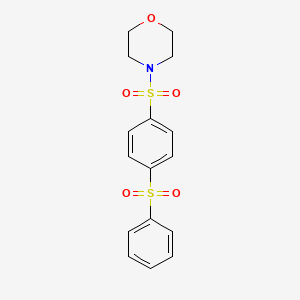

![2,4-dichloro-N-(2-{[(2E)-1-(2-{[(2,4-dichlorophenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)-4,6-dimethylpyridin-2(1H)-ylidene]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)benzamide](/img/structure/B14947616.png)
![5-[(8-Nitroquinolin-5-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14947619.png)
![2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-nitrobenzamide](/img/structure/B14947624.png)
![1-(4-chlorophenyl)-2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B14947627.png)
![7,7-dimethyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B14947639.png)
![9-{3,5-dichloro-4-[(4-methylbenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B14947642.png)
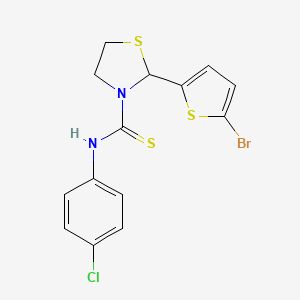
![Ethyl 2-{[(2,4-dichloro-5-sulfamoylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14947651.png)
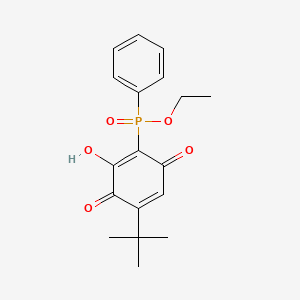
![N-[3-(4-methoxyphenyl)-5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]benzamide](/img/structure/B14947662.png)
![3-Amino-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B14947671.png)
